molecular formula C14H11BrO B1278745 2-Bromo-4'-methylbenzophenone CAS No. 67104-64-7

2-Bromo-4'-methylbenzophenone

Cat. No.: B1278745
CAS No.: 67104-64-7
M. Wt: 275.14 g/mol
InChI Key: PGNXIGKGMHOQCA-UHFFFAOYSA-N
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Description

2-Bromo-4'-methylbenzophenone is a brominated benzophenone derivative featuring a methyl group at the para position of one aromatic ring and a bromine atom at the ortho position of the other. For instance, analogs like 2-Bromo-4'-methylpropiophenone (C₁₀H₁₁BrO) are synthesized via bromination of parent compounds (e.g., 4'-methylpropiophenone) and serve as intermediates in pharmaceuticals and organic synthesis . This article focuses on comparing this compound with its closest structural analogs, leveraging available data to infer trends in reactivity, applications, and safety.

Properties

IUPAC Name

(2-bromophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNXIGKGMHOQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450592
Record name 2-BROMO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67104-64-7
Record name 2-BROMO-4'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4’-methylbenzophenone can be synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of 2-bromobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of 2-Bromo-4’-methylbenzophenone follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Bromo-4’-methylbenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in binding to active sites, leading to inhibition or modulation of biological pathways. The compound’s effects are mediated through covalent or non-covalent interactions with target molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (electron-withdrawing) and methoxy (electron-donating) substituents alter reactivity.
  • Lipophilicity: The log KOW of 2.1 for 2-Bromo-4'-methoxyacetophenone suggests moderate lipophilicity, influencing bioavailability and environmental mobility .

Insights :

  • Pharmaceutical Utility: Brominated propiophenones and acetophenones are pivotal in synthesizing bioactive molecules .
  • Material Science: Brominated benzophenones with methoxy groups show promise in advanced materials due to their stability .

Recommendations :

  • Handling : Use closed systems and avoid skin/eye contact, especially for nitro and chloro derivatives .
  • Disposal : Follow local regulations to prevent soil/water contamination .

Biological Activity

2-Bromo-4'-methylbenzophenone is an organic compound notable for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. This article delves into its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzophenone backbone with a bromine atom at the 2-position and a methyl group at the 4-position of one of the phenyl rings. Its molecular formula is C15H13BrOC_{15}H_{13}BrO, and it has a significant role in pharmaceutical synthesis due to its reactivity and ability to form various derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In a study assessing its efficacy, the compound showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Antifungal Activity

The compound also demonstrates antifungal activity , effectively inhibiting the growth of several fungal species. This property is particularly valuable in treating fungal infections, where resistance to conventional antifungal agents is increasing. The mechanism behind its antifungal action involves disrupting fungal cell membrane integrity .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects . Studies have shown that it can reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A laboratory investigation assessed the antimicrobial efficacy of this compound against various pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .
  • Fungal Inhibition Assay : In a separate study, the compound was tested against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 16 µg/mL, suggesting it could be an effective treatment option for candidiasis .
  • Inflammation Model : In an animal model of inflammation, administration of this compound led to a marked decrease in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions such as arthritis .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial cell membranes, disrupting their integrity and leading to cell death.
  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that while many share antimicrobial properties, this compound exhibits superior potency and broader spectrum activity.

Compound NameAntimicrobial ActivityAntifungal ActivityAnti-inflammatory Activity
This compoundHighHighModerate
4-Bromo-4'-methylbenzophenoneModerateModerateLow
4-Chloro-3-methylphenolLowHighModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4'-methylbenzophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-4'-methylbenzophenone

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